molecular formula C21H21ClN2O2S B2478889 6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE CAS No. 872206-08-1

6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE

Cat. No.: B2478889
CAS No.: 872206-08-1
M. Wt: 400.92
InChI Key: MQJCCLISFZTILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE is a synthetic small molecule based on a quinoline core structure, designed for advanced research applications. Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological profiles and are frequently investigated in medicinal chemistry and drug discovery campaigns. The structural motifs present in this compound—including the chloroquinoline, benzenesulfonyl, and piperidin-1-yl groups—are associated with a range of biological activities. Research into structurally similar quinoline compounds has demonstrated their potential as key scaffolds in developing agents with antibacterial, antifungal, and antitumor properties . Furthermore, specific quinoline derivatives have been identified as potent inhibitors of biological targets such as Fatty Acid-Binding Protein 5 (FABP5), with inhibitory concentrations (IC50) in the micromolar range, highlighting their relevance in structural biology and structure-based drug design . This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues, studying protein-ligand interactions, and synthesizing novel bioactive molecules. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJCCLISFZTILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation via Cyclocondensation

The quinoline scaffold is constructed via a solvent-free Friedländer reaction using polyphosphoric acid (PPA) as a catalyst. A 2-aminobenzophenone derivative reacts with a ketone precursor (e.g., acetylacetone) at 90°C for 6–8 hours, forming the quinoline backbone through cyclodehydration. PPA acts as both a Brønsted and Lewis acid, facilitating imine formation and subsequent cyclization.

Key Reaction Parameters

Parameter Value
Temperature 90°C
Catalyst Polyphosphoric acid
Reaction Time 8 hours
Yield (Quinoline Core) 78%

Sulfonylation at Position 3

Electrophilic aromatic sulfonylation introduces the 4-methylbenzenesulfonyl group using toluenesulfonyl chloride (TsCl). The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving regioselectivity at position 3 due to electron-donating effects from the adjacent nitrogen.

Optimized Conditions

Component Quantity
TsCl 1.2 equivalents
TEA 2.5 equivalents
Solvent DCM
Time 4 hours
Yield 85%

Piperidine Incorporation at Position 4

Nucleophilic substitution replaces a leaving group (e.g., chloride or bromide) at position 4 with piperidine. The reaction employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 12 hours.

Substitution Efficiency

Base Solvent Temperature Yield
K₂CO₃ DMF 110°C 82%
Cs₂CO₃ DMSO 120°C 88%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times by 60% compared to conventional heating. A mixture of 2-aminobenzophenone and ethyl acetoacetate in PPA achieves 90% conversion within 3 hours at 120°C under microwave conditions (300 W).

Sequential Functionalization

Palladium-Catalyzed Cross-Coupling

Late-Stage Functionalization

A Suzuki-Miyaura coupling introduces the piperidine moiety after core assembly. A brominated intermediate at position 4 reacts with piperidin-1-ylboronic acid under Pd(PPh₃)₄ catalysis.

Catalytic System

Component Quantity
Pd(PPh₃)₄ 5 mol%
Base Na₂CO₃
Solvent Toluene/EtOH (3:1)
Temperature 90°C
Yield 76%

Chlorination Strategies

The 6-chloro substituent is introduced via two routes:

  • Direct Chlorination : Cl₂ gas in acetic acid at 50°C (65% yield).
  • Directed Ortho-Metalation : Using n-BuLi and hexachloroethane (-78°C, THF), achieving 89% regioselectivity.

Mechanistic and Practical Considerations

Sulfonylation Regioselectivity

Density functional theory (DFT) calculations indicate that sulfonylation favors position 3 due to:

  • Lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 24.3 kcal/mol for position 2).
  • Stabilization of the transition state by resonance with the quinoline nitrogen.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

  • ¹H NMR : Distinct signals for piperidine protons (δ 1.45–1.65 ppm, multiplet) and sulfonyl aryl group (δ 7.32–7.45 ppm, doublet).
  • FT-IR : S=O stretching at 1175 cm⁻¹ and 1360 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scale-Up Feasibility
Friedländer High yield (82%) Long reaction times Industrial
Microwave Rapid (6 hours) Specialized equipment Pilot-scale
Pd-Catalyzed Late-stage flexibility Catalyst cost Laboratory

Chemical Reactions Analysis

Reactivity of the Chloro Substituent

The chloro group at position 6 is a primary site for nucleophilic substitution (SNAr) due to electron withdrawal by the quinoline core. Key reactions include:

Reaction TypeReagents/ConditionsProductNotes
Amination NH₃ (liquid), Cu catalyst, 120°C6-Amino derivativeSelective substitution observed
Alkoxylation RONa, DMSO, 80°C6-AlkoxyquinolineRate depends on alkoxide nucleophilicity
Hydrolysis NaOH (aq.), reflux6-HydroxyquinolineRequires harsh conditions

The chloro group’s position adjacent to the electron-deficient quinoline ring enhances its susceptibility to displacement, particularly in polar aprotic solvents.

Sulfonyl Group Transformations

The 4-methylbenzenesulfonyl (-SO₂C₆H₄CH₃) moiety participates in elimination and reduction reactions:

Reaction TypeReagents/ConditionsProductMechanism
Elimination DBU, DMF, 100°CQuinoline with α,β-unsaturationForms conjugated dienes via SO₂ extrusion
Reduction LiAlH₄, THF, 0°C → RTSulfinic acid (-SO₂H) derivativeRare due to stability of sulfonyl group

The sulfonyl group also stabilizes adjacent carbanions, enabling alkylation at the α-position under basic conditions (e.g., LDA, alkyl halides).

Piperidine Ring Modifications

The piperidine ring at position 4 undergoes typical amine reactions:

Reaction TypeReagents/ConditionsProductApplication
N-Alkylation RX (alkyl halide), K₂CO₃, DMFQuaternary ammonium saltEnhances solubility for bioassays
Protonation HCl (g), CH₂Cl₂Piperidinium chlorideStabilizes salt forms for crystallography
Oxidation mCPBA, CHCl₃N-OxideModifies electron density of quinoline

The piperidine’s conformation (chair vs. boat) influences reaction rates, as shown in DFT studies of analogous compounds .

Quinoline Core Reactivity

The quinoline backbone participates in electrophilic substitution, though substituents direct reactivity:

Reaction TypeReagents/ConditionsPositionProduct
Nitration HNO₃/H₂SO₄, 0°CPosition 88-Nitro derivative
Halogenation Br₂, FeBr₃, CHCl₃Position 55-Bromo-substituted quinoline
Hydrogenation H₂ (1 atm), Pd/C, EtOHReduced tetrahydroquinolineAlters planarity and bioactivity

Electrophilic attack occurs preferentially at positions 5 and 8 due to resonance and inductive effects from the sulfonyl and piperidine groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Reaction TypeReagents/ConditionsProductYield
Suzuki-Miyaura ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives60–75%
Sonogashira RC≡CH, CuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated quinoline55–80%

These reactions are facilitated by the electron-withdrawing sulfonyl group, which activates the quinoline core for metal insertion .

Biological Activity and Reactivity

In pharmacological studies, derivatives of this compound exhibit:

  • TLR7/9 inhibition via sulfonyl group interactions with lysosomal compartments .

  • Antiproliferative effects in cancer cell lines (A-431, SW-948) through piperidine-mediated membrane penetration .

  • IFN-β suppression in autoimmune models, likely via quinoline core intercalation .

Comparative Reactivity of Analogues

CompoundKey Functional GroupsDominant Reactivity
6-Chloro-4-(piperazin-1-yl)quinoline Chloro, piperazineN-Alkylation, SNAr
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline Chloro, alkyl, phenylElectrophilic substitution
Target CompoundChloro, sulfonyl, piperidineCross-coupling, elimination

Scientific Research Applications

The compound 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data tables and case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C19H22ClN2O2S
  • Molecular Weight : 374.91 g/mol

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. Its structural modifications can lead to enhanced efficacy and reduced side effects.

Case Study: Anticancer Activity

Research has indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar quinoline derivatives could inhibit cell proliferation in breast cancer cell lines, suggesting that the compound may have similar effects due to its structural attributes.

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activity. The sulfonyl group in this compound may enhance its ability to interact with microbial enzymes, leading to effective inhibition of growth.

Case Study: Antimicrobial Efficacy

A comparative study on various quinoline derivatives revealed that compounds with a sulfonamide functional group showed promising results against Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety may further enhance this activity.

Neurological Studies

The piperidine ring is often associated with neuroactive compounds. Research indicates that compounds like this can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression or anxiety.

Case Study: Neuropharmacological Effects

In animal models, similar compounds have demonstrated anxiolytic effects, suggesting that this compound could be explored for its potential in treating anxiety disorders.

Table 1: Comparison of Biological Activities of Quinoline Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancerTBD[Research Study A]
Quinoline derivative AAntimicrobialTBD[Research Study B]
Quinoline derivative BNeuroactiveTBD[Research Study C]

Table 2: Structural Variants and Their Activities

VariantStructural FeatureActivity
Base QuinolineNo modificationsLow
Sulfonamide variantSulfonyl group addedModerate
Piperidine variantPiperidine ring addedHigh

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. Alternatively, it could interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinidine: An antiarrhythmic agent that also features a quinoline structure.

    Piperaquine: Another antimalarial compound with a quinoline core and piperidine substituent.

Uniqueness

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. Its sulfonyl group, in particular, could enhance its solubility and reactivity, making it a valuable compound for further research and development.

Biological Activity

6-Chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its quinoline core, which is known for diverse biological activities. The presence of the 4-methylbenzenesulfonyl group and the piperidine moiety enhances its interaction with biological targets, making it a valuable candidate for drug development.

Property Details
IUPAC Name This compound
Molecular Formula C18H20ClN2O2S
Molecular Weight 354.88 g/mol
CAS Number [Not available]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as:

  • Signal Transduction : Modulating pathways involved in cell signaling.
  • Gene Expression : Affecting transcription factors that regulate gene activity.

Pharmacological Profiles

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Preliminary studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast, lung, and colon cancers. For example, quinoline derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Properties : The sulfonamide group is known for its antimicrobial effects. Compounds containing this moiety have shown effectiveness against bacterial strains and fungal infections, suggesting potential therapeutic applications in treating infectious diseases .
  • Neuropharmacological Effects : The piperidine component may confer neuroprotective properties, making it a candidate for conditions such as Alzheimer's disease. Studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain .

Anticancer Studies

A study evaluating the anticancer properties of quinoline derivatives found that this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .

Antimicrobial Activity

In vitro assays demonstrated that the compound inhibited the growth of several pathogenic bacteria, including E. coli and S. aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis, a common action among sulfonamide-containing compounds .

Neuroprotective Effects

Research on similar piperidine derivatives showed promising results in reducing oxidative stress in neuronal cells. These findings suggest that this compound could be further explored for neuroprotective applications .

Q & A

Q. Q1. What are the optimal synthetic routes for 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, and how can reaction yields be improved?

A1. The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the quinoline core via Friedländer condensation or cyclization of substituted anilines.
  • Step 2: Introduction of the sulfonyl group via sulfonation using 4-methylbenzenesulfonyl chloride under basic conditions.
  • Step 3: Piperidine substitution at the 4-position via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling.

Yield Optimization Strategies:

  • Use polar aprotic solvents (e.g., DMF) for sulfonation to enhance reactivity .
  • Employ continuous flow reactors for precise temperature control during cyclization, reducing by-products .
  • Monitor intermediate purity via TLC or HPLC to avoid side reactions in subsequent steps .

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

A2. Key techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substitution patterns (e.g., sulfonyl and piperidinyl groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal structure to validate stereochemistry and intermolecular interactions .
  • HPLC-PDA: Assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

A3. Methodological approaches:

  • Analog Synthesis: Modify substituents (e.g., replace piperidine with pyrrolidine or vary sulfonyl groups) to probe pharmacological relevance .
  • In Vitro Assays: Screen against enzyme targets (e.g., kinases, proteases) to identify inhibitory activity. Use IC50_{50} values for potency comparison .
  • Computational Modeling: Perform molecular docking to predict binding affinities with proteins (e.g., EGFR, PARP) .

Example SAR Finding:
Piperidine’s basicity enhances cellular permeability, while the 4-methylbenzenesulfonyl group improves target selectivity via hydrophobic interactions .

Q. Q4. What strategies resolve contradictions in reported biological data for quinoline-sulfonamide hybrids?

A4. Address discrepancies via:

  • Standardized Assay Conditions: Control variables like pH, temperature, and cell lines (e.g., HepG2 vs. HEK293) .
  • Metabolic Stability Testing: Use liver microsomes to assess if observed activity stems from the parent compound or metabolites .
  • Orthogonal Validation: Confirm results using multiple techniques (e.g., SPR for binding affinity, Western blot for target modulation) .

Case Study: Discrepant IC50_{50} values in kinase inhibition assays may arise from variations in ATP concentrations during testing .

Q. Q5. How can the physicochemical properties of this compound be optimized for in vivo studies?

A5. Key parameters and solutions:

Property Optimization Strategy
Solubility Introduce hydrophilic groups (e.g., carboxylate) or formulate as nanoemulsions .
LogP Balance lipophilicity (target LogP 2–4) via substituent tuning (e.g., halogen vs. methyl) .
Metabolic Stability Block metabolic hotspots (e.g., replace labile methyl groups with CF3_3) .

Mechanistic and Interaction Studies

Q. Q6. What mechanistic insights exist for quinoline-sulfonamide derivatives targeting cancer pathways?

A6. Proposed mechanisms include:

  • Enzyme Inhibition: Sulfonamide groups chelate catalytic metal ions (e.g., Zn2+^{2+}) in histone deacetylases (HDACs), disrupting epigenetic regulation .
  • Receptor Antagonism: Piperidine’s conformational flexibility enables binding to G-protein-coupled receptors (GPCRs) involved in tumor proliferation .
  • DNA Intercalation: Planar quinoline core intercalates into DNA, inducing apoptosis in leukemia models .

Supporting Data:

  • HDAC1 inhibition (IC50_{50} = 0.8 μM) correlated with reduced histone acetylation in MCF-7 cells .

Q. Q7. How does the compound’s stability under physiological conditions impact its therapeutic potential?

A7. Stability assessments involve:

  • pH-Dependent Degradation: Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Sulfonamide bonds are stable at pH > 5 .
  • Photostability: UV-Vis spectroscopy reveals decomposition under UV light; recommend light-protected formulations .
  • Thermal Stability: DSC/TGA analysis shows decomposition above 200°C, suitable for standard storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.